molecular formula C20H17NO4S B338599 N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide

N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide

Cat. No.: B338599
M. Wt: 367.4 g/mol
InChI Key: QLFVZJXHLINWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a methoxyphenyl group, and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxoethoxy intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the oxoethoxy intermediate.

    Coupling with thiophene carboxylic acid: The oxoethoxy intermediate is then coupled with thiophene-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxoethoxy linkage can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO

Properties

Molecular Formula

C20H17NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17NO4S/c1-24-16-8-4-14(5-9-16)18(22)13-25-17-10-6-15(7-11-17)21-20(23)19-3-2-12-26-19/h2-12H,13H2,1H3,(H,21,23)

InChI Key

QLFVZJXHLINWKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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